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molecular formula C9H7AlNO B1204516 Aluminium tri(quinolin-8-olate) CAS No. 24731-66-6

Aluminium tri(quinolin-8-olate)

Cat. No. B1204516
M. Wt: 172.14 g/mol
InChI Key: XAIDAKZDWHHFGM-UHFFFAOYSA-N
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Patent
US06583583B1

Procedure details

As in Example 1, 22.7 g of ammonium alum and 21.8 g of 8-hydroxyquinoline were added to 150 g of water and the mixture was neutralized by dropwise addition of 6.5 g of a 33% solution of sodium hydroxide with stirring and allowed to react. The solid formed was washed with water and dried to give 21 g of Alq3. The raw material Alq3 thus prepared was refined in the metallic apparatus for refining by sublimation illustrated in FIG. 1 to give 11 g of refined Alq3.
Name
ammonium alum
Quantity
22.7 g
Type
reactant
Reaction Step One
Quantity
21.8 g
Type
reactant
Reaction Step One
Name
Quantity
150 g
Type
solvent
Reaction Step One
[Compound]
Name
solution
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Alq3

Identifiers

REACTION_CXSMILES
[NH4+].O.O.O.O.O.O.O.O.O.O.O.O.[O-]S([O-])(=O)=O.[O-]S([O-])(=O)=O.[Al+3:24].[OH:25][C:26]1[CH:27]=[CH:28][CH:29]=[C:30]2[C:35]=1[N:34]=[CH:33][CH:32]=[CH:31]2.[OH-].[Na+]>O>[CH:28]1[CH:27]=[C:26]([O-:25])[C:35]2[N:34]=[CH:33][CH:32]=[CH:31][C:30]=2[CH:29]=1.[CH:28]1[CH:27]=[C:26]([O-:25])[C:35]2[N:34]=[CH:33][CH:32]=[CH:31][C:30]=2[CH:29]=1.[CH:28]1[CH:27]=[C:26]([O-:25])[C:35]2[N:34]=[CH:33][CH:32]=[CH:31][C:30]=2[CH:29]=1.[Al+3:24] |f:0.1.2.3.4.5.6.7.8.9.10.11.12.13.14.15,17.18,20.21.22.23|

Inputs

Step One
Name
ammonium alum
Quantity
22.7 g
Type
reactant
Smiles
[NH4+].O.O.O.O.O.O.O.O.O.O.O.O.[O-]S(=O)(=O)[O-].[O-]S(=O)(=O)[O-].[Al+3]
Name
Quantity
21.8 g
Type
reactant
Smiles
OC=1C=CC=C2C=CC=NC12
Name
Quantity
150 g
Type
solvent
Smiles
O
Step Two
Name
solution
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[OH-].[Na+]

Conditions

Stirring
Type
CUSTOM
Details
with stirring
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
to react
CUSTOM
Type
CUSTOM
Details
The solid formed
WASH
Type
WASH
Details
was washed with water
CUSTOM
Type
CUSTOM
Details
dried

Outcomes

Product
Name
Alq3
Type
product
Smiles
C1=CC2=C(C(=C1)[O-])N=CC=C2.C1=CC2=C(C(=C1)[O-])N=CC=C2.C1=CC2=C(C(=C1)[O-])N=CC=C2.[Al+3]
Measurements
Type Value Analysis
AMOUNT: MASS 21 g
YIELD: CALCULATEDPERCENTYIELD 91.3%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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